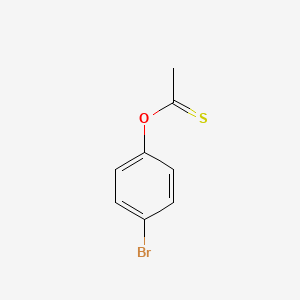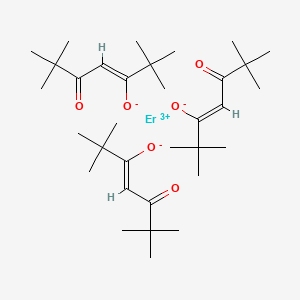
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula Al(OCC(CH3)3CHCOC(CH3)3)3. It is commonly used in various scientific and industrial applications due to its unique properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of aluminum salts with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) .
化学反应分析
Types of Reactions
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminum metal.
Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include aluminum oxide, aluminum metal, and various substituted aluminum complexes .
科学研究应用
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:
作用机制
The mechanism of action of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to form stable complexes with various ligands. The aluminum center can coordinate with different molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .
相似化合物的比较
Similar Compounds
- Chromium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific coordination chemistry and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various applications .
属性
IUPAC Name |
(Z)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b2*8-7+;8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREKUAIOJZNUGZ-GECNZSFWSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Al](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O[Al](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C/C(=O)C(C)(C)C)/C(C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57AlO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B8203349.png)



![2-[2-(4-Phenoxyphenyl)ethyl]-1,3,6,2-dioxazaborocane](/img/structure/B8203385.png)








